
Cobalt;germanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt germanium can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of cobalt with germanium at elevated temperatures. For instance, cobalt and germanium can react at temperatures as low as 220°C to form cobalt germanide phases such as CoGe and Co5Ge3 .
Industrial Production Methods: In industrial settings, cobalt germanium is often produced using techniques such as sputtering and molecular beam epitaxy. These methods allow for precise control over the composition and thickness of the cobalt germanium layers, making them suitable for use in semiconductor devices .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt germanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt germanium can react with oxygen to form cobalt oxide and germanium oxide .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt germanium include oxygen, hydrogen, and halogens. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of cobalt germanium include cobalt oxide, germanium oxide, and various cobalt germanide phases. These products are of interest due to their unique electrical and thermal properties .
Wissenschaftliche Forschungsanwendungen
Cobalt germanium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, cobalt germanium is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cobalt germanium nanoparticles are being explored for their potential use in drug delivery systems and imaging techniques . In industry, cobalt germanium is used in the production of semiconductor devices, such as transistors and diodes, due to its excellent electrical properties .
Wirkmechanismus
The mechanism by which cobalt germanium exerts its effects is primarily related to its ability to form stable and conductive interfaces with other materials. This is particularly important in semiconductor devices, where cobalt germanium is used to create low-resistance contacts with germanium and silicon germanium substrates . The molecular targets and pathways involved in these processes include the formation of Schottky barriers and the reduction of interface resistivity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Cobalt germanium can be compared to other similar compounds, such as cobalt silicide and nickel germanide. While all these compounds are used in semiconductor technology, cobalt germanium is unique due to its ability to form stable and low-resistance contacts with germanium substrates .
List of Similar Compounds:- Cobalt silicide
- Nickel germanide
- Titanium germanide
These compounds share some similarities with cobalt germanium but differ in their specific properties and applications .
Eigenschaften
Molekularformel |
CoGe |
|---|---|
Molekulargewicht |
131.56 g/mol |
IUPAC-Name |
cobalt;germanium |
InChI |
InChI=1S/Co.Ge |
InChI-Schlüssel |
DDHRUTNUHBNAHW-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


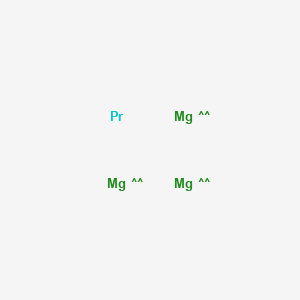
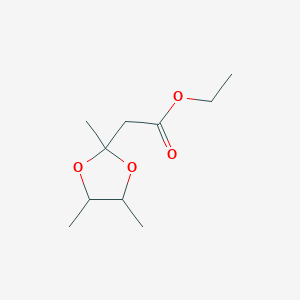
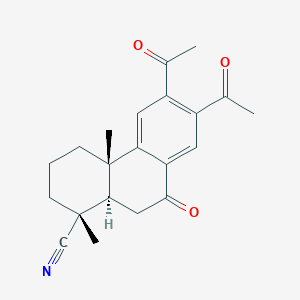
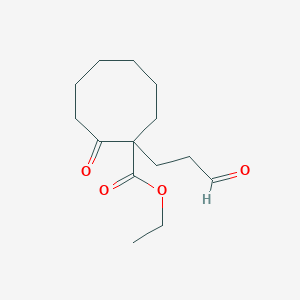
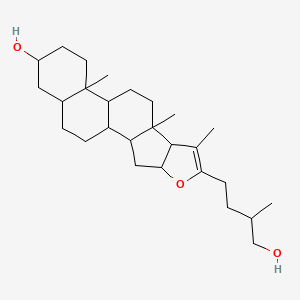
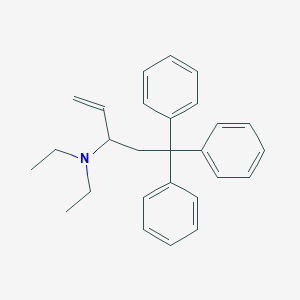
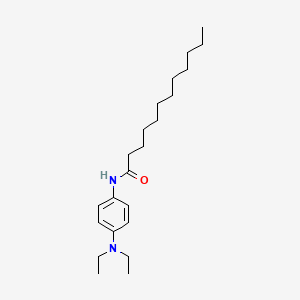


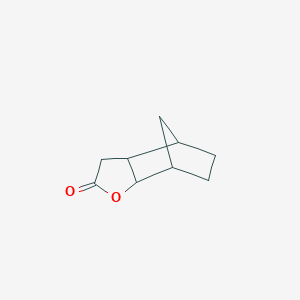
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
